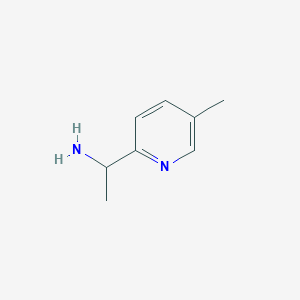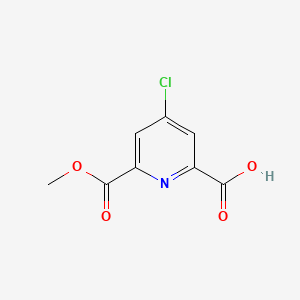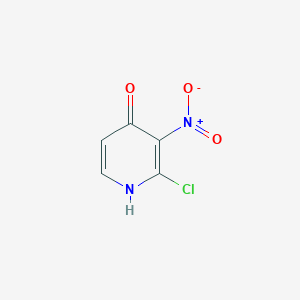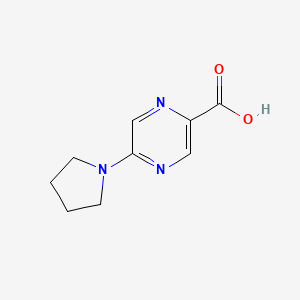
3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid
Descripción general
Descripción
“3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid” is a chemical compound. It contains a methoxybenzenesulfonyl group and a methylpropanoic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as the Horner–Wadsworth–Emmons reaction or aza-Michael addition .
Molecular Structure Analysis
The molecular structure of this compound would likely include a methoxybenzenesulfonyl group attached to a methylpropanoic acid group .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Dye Intermediates and Sulfonamide Linking Groups : A study demonstrates the preparation of dye intermediates utilizing sulfonamide groups, which includes derivatives of 3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid. These intermediates were synthesized with high yields and characterized using spectroscopic techniques (Bo, 2007).
Intermediate in Cardiotonic Drug Synthesis : The compound is used in the synthesis of Sulmazole and Isomazole, cardiotonic drugs. This paper presents two alternative approaches for synthesizing a related compound, highlighting its importance in pharmaceutical chemistry (Lomov, 2019).
Peptide Synthesis : Protecting groups for tryptophan in peptide synthesis were explored, and derivatives of 3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid were investigated for their stability and ease of removal, enhancing the synthesis process (Fukuda et al., 1982).
Catalysis and Organic Reactions
Sulfonated Schiff Base Copper(II) Complexes : This study utilized derivatives of the compound as catalysts in alcohol oxidation, demonstrating their efficiency and selectivity in organic synthesis (Hazra et al., 2015).
Reactions in Organic Chemistry : The compound has been used to explore various organic reactions, demonstrating its versatility in synthesizing complex organic molecules (Conde-Frieboes & Hoppe, 1992).
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-8(11(12)13)7-17(14,15)10-5-3-9(16-2)4-6-10/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSUUKBWVCSLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)


![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)



![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)

